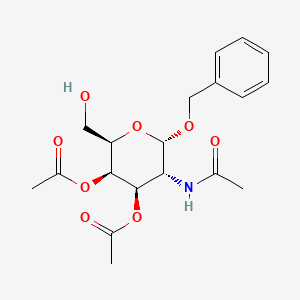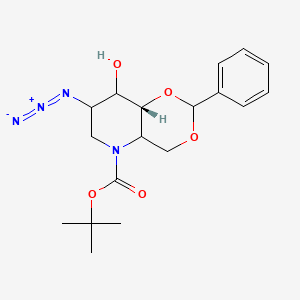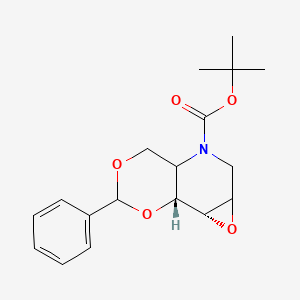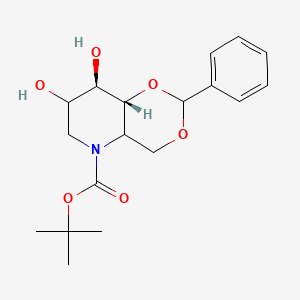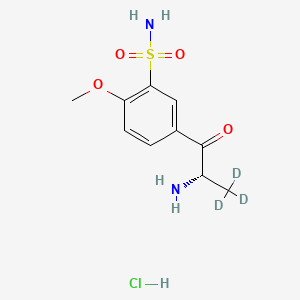
5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide compounds typically involves reactions between suitable amine and sulfonyl chloride components. For example, compounds derived from 4-methoxyphenethylamine have been synthesized by reacting it with different sulfonyl chlorides in the presence of aqueous sodium carbonate solution, followed by subsequent reactions with various alkyl/aralkyl halides to produce a series of new sulfonamides (Abbasi et al., 2018).
Molecular Structure Analysis
Molecular structure analysis involves computational and spectroscopic methods to determine the geometrical and electronic features of a compound. For instance, the molecular geometry of sulfonamide derivatives has been optimized using methods like Hartree-Fock (HF) and density functional theory (DFT), providing insights into their structural characteristics and potential reactivity (Kotan & Kardaş, 2021).
Chemical Reactions and Properties
Sulfonamide compounds can undergo various chemical reactions, including cyclizations, substitutions, and condensations, which are essential for modifying their structure and enhancing their biological activities. For instance, the cyclization of N-methoxyethanesulfonamides with hypervalent iodine compounds leads to the formation of dihydro-1H-2,1-benzothiazine 2,2-dioxides (Moroda & Togo, 2008).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and crystal structure, can be studied using various analytical techniques. X-ray crystallography, for example, has been used to determine the crystal structures of sulfonamide derivatives, revealing their molecular conformations and supramolecular architectures (Rodrigues et al., 2015).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, such as reactivity, stability, and interaction with biological targets, are crucial for their potential applications. Docking studies and enzymatic assays can provide insights into their binding affinities and inhibitory activities against specific enzymes or receptors, contributing to the understanding of their mechanism of action (Al-Hourani et al., 2015).
Applications De Recherche Scientifique
Environmental Monitoring and Contaminant Analysis
Research on parabens, which share structural similarities with sulfonamide derivatives, highlights the need for monitoring environmental contaminants. Parabens, used as preservatives in various consumer products, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These studies reveal that despite wastewater treatments efficiently reducing paraben levels, these compounds persist in the environment due to continuous introduction from product use. Such research underscores the importance of developing sensitive analytical methods for detecting environmental contaminants, potentially extending to compounds like 5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride (Haman, Dauchy, Rosin, & Munoz, 2015).
Advances in Synthesis and Material Science
Investigations into the synthesis of cyclic compounds containing aminobenzenesulfonamide structures provide valuable insights into the development of novel materials and pharmaceuticals. These studies detail methods for creating multifunctional cycloalkyne agents and polyheterocyclic compounds, demonstrating the versatility of sulfonamide derivatives in synthetic organic chemistry and potential applications in creating new materials or drugs with enhanced properties (Kaneda, 2020).
Photodynamic Therapy Enhancements
In the field of photodynamic therapy (PDT), research into pretreatment methods to enhance protoporphyrin IX accumulation represents a critical area of study. This includes investigating the effects of various compounds on the skin's ability to absorb topically applied agents for improved clinical outcomes in PDT. Such research may inform future studies on enhancing the delivery and efficacy of treatments involving sulfonamide derivatives or related compounds in clinical settings (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).
Electromembrane Desalination of Amino Acid Solutions
The desalination of amino acid solutions via electromembrane processes highlights the significance of research on membrane technologies and their application in processing amino acids, which could extend to the purification or separation processes involving sulfonamide derivatives. This area of research emphasizes the potential for innovative membrane technologies to improve the efficiency of biochemical processes, including the separation and purification of complex organic molecules (Eliseeva & Kharina, 2022).
Safety And Hazards
Propriétés
IUPAC Name |
5-[(2S)-2-amino-3,3,3-trideuteriopropanoyl]-2-methoxybenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S.ClH/c1-6(11)10(13)7-3-4-8(16-2)9(5-7)17(12,14)15;/h3-6H,11H2,1-2H3,(H2,12,14,15);1H/t6-;/m0./s1/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTBHJKEELYVGI-UPBCFZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

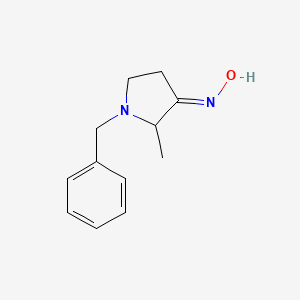
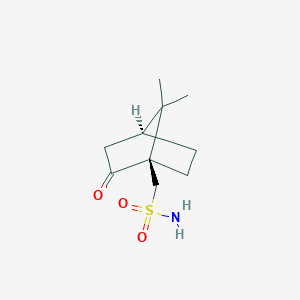
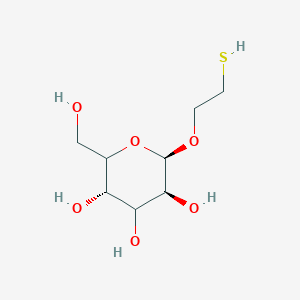

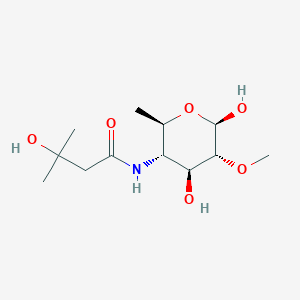
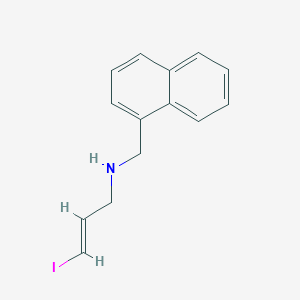
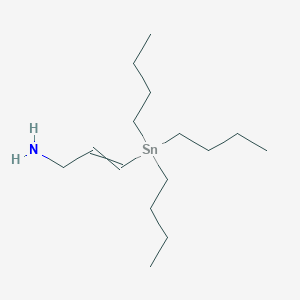
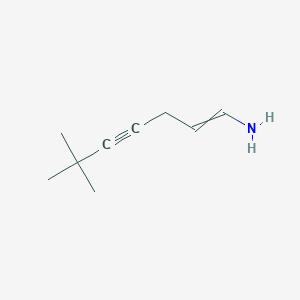
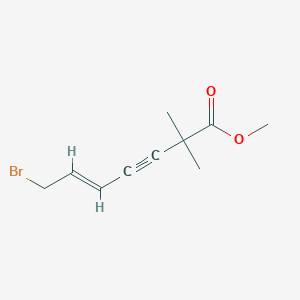
![Butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester](/img/structure/B1140161.png)
